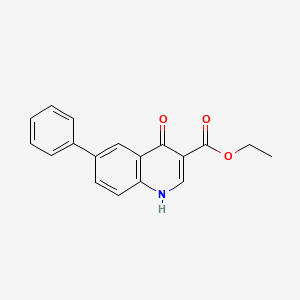

ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative, a class of compounds known for their significant pharmacological activities Quinolones are widely recognized for their antibacterial properties, and many derivatives have been developed as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of aniline derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in the presence of acetic acid or another acidic catalyst to facilitate the cyclization process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives, each with distinct pharmacological properties .

Scientific Research Applications

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications.

Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Medicine: Research focuses on its antibacterial, anticancer, and anti-inflammatory properties, exploring its potential as a lead compound for drug development.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable quinoline structure

Mechanism of Action

The mechanism of action of ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate

Uniqueness

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate stands out due to its phenyl substitution at the 6-position, which enhances its pharmacological properties. This substitution can improve its binding affinity to target enzymes and increase its overall biological activity compared to other quinoline derivatives .

Biological Activity

Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused ring system that contributes to its biological activity. The presence of the carboxylate group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as antiproliferative agents targeting cancer cells.

The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. By targeting the ATP binding site of VEGFR-2, these derivatives can effectively suppress tumor growth and metastasis. A study demonstrated that modifications at position 6 of the quinolone ring enhance binding affinity to key amino acids in the active site of VEGFR-2, leading to increased antiproliferative activity .

Case Study: In Vitro Evaluation

In vitro assays conducted on various cancer cell lines revealed that this compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | VEGFR inhibition |

| A549 (Lung) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties against various bacterial strains.

Antibacterial Properties

Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, particularly against resistant strains.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strongly inhibitory |

| Escherichia coli | 0.8 | Moderately inhibitory |

| Pseudomonas aeruginosa | 1.0 | Weakly inhibitory |

Antiviral Activity

Emerging studies have explored the antiviral potential of this compound, particularly against RNA viruses such as SARS-CoV and HIV.

The compound has been identified as a selective inhibitor of viral proteases, which are essential for viral replication. In vitro tests showed that it protects host cells from virus-induced cytopathic effects, with EC50 values indicating effective viral load reduction .

Case Study: HIV Inhibition

In a study evaluating HIV integrase inhibitors, derivatives related to this compound exhibited significant antiviral activity with IC50 values as low as 7.2 nM, showcasing their potential as therapeutic agents against HIV .

Properties

CAS No. |

35957-27-8 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C18H15NO3/c1-2-22-18(21)15-11-19-16-9-8-13(10-14(16)17(15)20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20) |

InChI Key |

PYYHPBRJRWWZJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.